molecular formula C8H12N2 B14135839 (2,5-Dimethylpyridin-4-YL)methylamine CAS No. 1011558-05-6

(2,5-Dimethylpyridin-4-YL)methylamine

Cat. No.: B14135839
CAS No.: 1011558-05-6
M. Wt: 136.19 g/mol
InChI Key: ZRHQEJVPSAQYEU-UHFFFAOYSA-N
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Description

(2,5-Dimethylpyridin-4-YL)methylamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with two methyl groups at the 2nd and 5th positions and a methylamine group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylpyridin-4-YL)methylamine typically involves the alkylation of 2,5-dimethylpyridine with formaldehyde and ammonia or methylamine. One common method is the reductive amination of 2,5-dimethylpyridine using formaldehyde and methylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system using a packed column with a suitable catalyst can be employed to achieve high yields of the target compound .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylpyridin-4-YL)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(2,5-Dimethylpyridin-4-YL)methylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of (2,5-Dimethylpyridin-4-YL)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyridin-4-YL)methylamine: Similar structure with methyl groups at the 2nd and 6th positions.

    3-Methylpyridin-4-YL)methylamine: Contains a single methyl group at the 3rd position.

    4-Methylpyridin-2-YL)methylamine: Methyl group at the 4th position and methylamine at the 2nd position.

Uniqueness

(2,5-Dimethylpyridin-4-YL)methylamine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 2nd and 5th positions can affect the electronic properties of the pyridine ring, making it distinct from other similar compounds .

Properties

CAS No.

1011558-05-6

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(2,5-dimethylpyridin-4-yl)methanamine

InChI

InChI=1S/C8H12N2/c1-6-5-10-7(2)3-8(6)4-9/h3,5H,4,9H2,1-2H3

InChI Key

ZRHQEJVPSAQYEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C)CN

Origin of Product

United States

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